Product packaging for Actinomycin d, 2-deamino-(Cat. No.:CAS No. 10118-32-8)

Actinomycin d, 2-deamino-

Cat. No.: B239069
CAS No.: 10118-32-8
M. Wt: 1240.4 g/mol
InChI Key: ZOWMRHVAQGTFTG-UHFFFAOYSA-N
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Description

Historical Context of Actinomycin (B1170597) Research and Derivatives

The journey of actinomycin research began in 1940 with the isolation of Actinomycin D by Selman Waksman and H. Boyd Woodruff. wikipedia.org This discovery marked a milestone as it was the first antibiotic to demonstrate anti-cancer activity. wikipedia.org Over the decades, extensive research has been dedicated to understanding the isolation, production, chemistry, and biological applications of actinomycins. researchgate.net A key area of this research has been the synthesis of numerous derivatives to probe how chemical structure influences biological activity. researchgate.net These modifications have targeted both the phenoxazone chromophore and the two cyclic pentapeptide lactone rings that characterize the actinomycin structure. researchgate.netfrontiersin.org Modifications to the chromophore have often involved introducing or altering substituents at various positions, including the 2-position. researchgate.netfrontiersin.org

Overview of Key Research Avenues for Actinomycin d, 2-deamino-

Initial investigations into 2-deamino-Actinomycin D focused on its synthesis and its fundamental interactions with DNA. nih.govnih.gov Studies employing techniques such as NMR, circular dichroism, and thermal denaturation have confirmed that the compound binds to DNA through intercalation. nih.gov Interestingly, the removal of the 2-amino group does not significantly impair its binding affinity to calf thymus DNA; in fact, some measurements suggest a potential increase in affinity. nih.gov The unwinding of circular DNA by 2-deamino-Actinomycin D is comparable to that of Actinomycin D and ethidium (B1194527) bromide. nih.gov

Despite its strong DNA binding capabilities, 2-deamino-Actinomycin D has shown to be less potent than its parent compound in microbiological assays and in inhibiting nucleic acid synthesis in cell cultures. nih.govnih.gov Furthermore, in vivo studies have indicated that significantly higher doses of 2-deamino-Actinomycin D are required to achieve antitumor activity compared to the toxic doses of Actinomycin D. researchgate.netnih.gov Another research avenue has explored the potential of 2-deamino-Actinomycin D and related analogs to generate reactive oxygen species, suggesting an alternative mechanism for their antitumor activity that is independent of DNA intercalation. nih.gov

Interactive Data Table: Comparison of Actinomycin D and 2-deamino-Actinomycin D

FeatureActinomycin D2-deamino-Actinomycin DReference
DNA Binding Mechanism IntercalationIntercalation nih.gov
Relative DNA Binding Affinity HighSimilar or potentially higher nih.gov
Potency in Microbiological Assays HighLower nih.gov
Inhibition of Nucleic Acid Synthesis HighLower nih.gov
Relative In Vivo Antitumor Activity HighLower (requires much higher doses) researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H85N11O16 B239069 Actinomycin d, 2-deamino- CAS No. 10118-32-8

Properties

CAS No.

10118-32-8

Molecular Formula

C62H85N11O16

Molecular Weight

1240.4 g/mol

IUPAC Name

4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C62H85N11O16/c1-28(2)43-59(83)72-23-17-19-38(72)57(81)68(13)26-41(75)70(15)49(30(5)6)61(85)87-34(11)45(55(79)64-43)66-53(77)36-22-21-32(9)51-47(36)63-48-37(25-40(74)33(10)52(48)89-51)54(78)67-46-35(12)88-62(86)50(31(7)8)71(16)42(76)27-69(14)58(82)39-20-18-24-73(39)60(84)44(29(3)4)65-56(46)80/h21-22,25,28-31,34-35,38-39,43-46,49-50H,17-20,23-24,26-27H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78)

InChI Key

ZOWMRHVAQGTFTG-UHFFFAOYSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C

Other CAS No.

10118-32-8

Synonyms

2-Deaminoactinomycin D

Origin of Product

United States

Biosynthesis and Synthetic Derivatization of Actinomycin D, 2 Deamino

Putative Biosynthetic Pathways Leading to Actinomycin (B1170597) D Scaffolds

The biosynthesis of the actinomycin scaffold is a complex process originating from primary metabolic pathways. The core structure of actinomycins, including Actinomycin D, is a chromopeptide lactone. nih.govnih.gov These molecules consist of a phenoxazinone chromophore linked to two identical pentapeptide lactone rings. nih.govresearchgate.net The biosynthetic journey begins with the amino acid L-tryptophan. wikipedia.orgmdpi.com In various Streptomyces species, tryptophan undergoes a series of enzymatic conversions to form the crucial precursor for the chromophore, 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govwikipedia.orgresearchgate.net

The assembly of the pentapeptide chains is managed by a non-ribosomal peptide synthetase (NRPS) system. nih.gov This enzymatic machinery sequentially adds specific amino acids to the 4-MHA starter unit. nih.gov For Actinomycin D, the pentapeptide chain consists of L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and N-methyl-L-valine. nih.govresearchgate.net The entire process is orchestrated by a cluster of biosynthetic genes. In Streptomyces chrysomallus, this cluster spans approximately 50 kb and contains 28 genes with specific roles in precursor synthesis, peptide assembly, regulation, and resistance. nih.gov Similarly, in Streptomyces costaricanus SCSIO ZS0073, the actinomycin biosynthetic gene cluster (acn) is located in a 39.8 kb region with 25 open reading frames (ORFs). nih.gov

Enzymatic Mechanisms Governing the Formation of the Actinomycin Chromophore

The final and defining step in actinomycin biosynthesis is the formation of the phenoxazinone chromophore. This occurs through the oxidative condensation of two 4-MHA-pentapeptide lactone monomers. nih.govresearchgate.net This complex 6-electron oxidation is catalyzed by an enzyme known as phenoxazinone synthase (PHS). researchgate.netasm.org PHS is a copper-containing oxidase that facilitates the coupling of the two o-aminophenol-containing precursor molecules. researchgate.netdovepress.com

The mechanism proposed for PHS involves a sequence of three consecutive 2-electron oxidations. researchgate.net The reaction initiates with the oxidation of a 4-MHA-pentapeptide to a quinone imine intermediate. This highly reactive intermediate is then trapped by a second molecule of the 4-MHA-pentapeptide. The resulting adduct undergoes further oxidation and a second conjugate addition, followed by a final oxidation to yield the stable phenoxazinone chromophore of actinomycin. researchgate.net While PHS was long considered essential, studies in a ΔphsA mutant of S. antibioticus showed that actinomycin production continued, suggesting that alternative or redundant mechanisms for this final condensation step may exist in some strains. dovepress.com

Characterization of Biosynthetic Intermediates and Precursors

The biosynthetic pathway of Actinomycin D is populated by several key intermediates and precursors, which have been identified through feeding experiments and genetic studies. wikipedia.org L-tryptophan serves as the primary precursor. wikipedia.orgasm.org Through the action of enzymes like tryptophan 2,3-dioxygenase, N-formyl kynurenine (B1673888) is formed. nih.gov This is followed by the activity of kynurenine formamidase and kynurenine 3-monooxygenase to produce 3-hydroxykynurenine (3-HK). nih.gov

The pathway then diverges in different actinomycin-producing organisms regarding the methylation step. researchgate.net One route involves the methylation of 3-HK to create 4-methyl-3-hydroxy-kynurenine (4-MHK), which is then converted to 4-MHA. nih.govresearchgate.net An alternative pathway involves the conversion of 3-HK to 3-hydroxyanthranilic acid (3-HA), which is subsequently methylated by a 3-hydroxyanthranilic acid 4-methyltransferase to yield 4-MHA. researchgate.netresearchgate.net The 4-MHA molecule then acts as the starter unit for the NRPS assembly line, leading to the 4-MHA-pentapeptide lactone, the direct precursor to the final dimerization. nih.govresearchgate.net

Compound NameRole in BiosynthesisReference
L-TryptophanPrimary Precursor nih.govwikipedia.org
N-formyl kynurenineIntermediate nih.gov
3-hydroxykynurenine (3-HK)Key Intermediate nih.govresearchgate.net
3-hydroxyanthranilic acid (3-HA)Intermediate in alternative pathway researchgate.net
4-methyl-3-hydroxyanthranilic acid (4-MHA)Chromophore Precursor / NRPS Starter Unit nih.govnih.gov
4-MHA pentapeptide lactoneMonomeric precursor to Actinomycin D nih.govresearchgate.net

Directed Biosynthesis and Metabolic Engineering Approaches for Actinomycin d, 2-deamino- Production

Directed biosynthesis and metabolic engineering are powerful strategies to generate novel natural product analogs. These techniques involve manipulating the biosynthetic pathway of a microorganism by either feeding it synthetic precursor analogs or by genetically modifying the biosynthetic genes. For actinomycins, this approach has proven successful. For instance, by deleting the genes responsible for 4-MHA synthesis (acnGHLM) in S. costaricanus SCSIO ZS0073 and feeding the mutant strain various halogenated or methoxy-substituted 4-MHA analogues, researchers were able to produce ten new actinomycin derivatives. researchgate.net

This methodology provides a clear blueprint for the potential production of Actinomycin D, 2-deamino-. The core challenge lies in the synthesis of a 2-deamino-4-methyl-3-hydroxyanthranilic acid precursor. If this precursor could be synthesized and fed to a genetically engineered Streptomyces strain incapable of producing the natural 4-MHA, the organism's NRPS machinery could potentially incorporate it to assemble the corresponding 2-deamino-4-MHA-pentapeptide lactone. The subsequent enzymatic dimerization would then yield the target compound, Actinomycin D, 2-deamino-.

Chemoenzymatic Synthesis Strategies for Actinomycin d, 2-deamino-

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of enzymatic catalysis to construct complex molecules. mdpi.com This hybrid approach is particularly advantageous for synthesizing natural products and their analogs, as it can overcome challenges in both purely synthetic and purely biological routes. chemistryviews.org

In the context of Actinomycin D, 2-deamino-, a chemoenzymatic strategy could involve several key steps. The complex pentapeptide lactone portions could be assembled using a combination of chemical peptide synthesis and enzymatic ligations. For example, enzymes like penicillin acylase have been used for the stereoselective formation of amide bonds, a crucial step in peptide synthesis. google.com The 2-deamino-phenoxazinone chromophore could be synthesized chemically and then enzymatically coupled to the two peptide lactone rings. Alternatively, a synthetic 2-deamino-4-methyl-3-hydroxyanthranilic acid precursor could be enzymatically elongated by a purified NRPS system in vitro, followed by a final chemical or enzymatic cyclization and dimerization. While the full chemoenzymatic synthesis of this specific compound is not yet reported, the principles demonstrated in the synthesis of other complex polyketides and polypeptides highlight its significant potential. chemistryviews.orgrsc.org

Total Synthesis Approaches and Methodological Advancements for Actinomycin d, 2-deamino- and Related Structures

The total chemical synthesis of actinomycins is a formidable challenge due to their structural complexity, which includes a dissymmetric chromophore and two macrocyclic pentapeptide lactones containing non-standard amino acids. Nevertheless, the total synthesis of Actinomycin D itself has been achieved, providing a foundation for accessing its analogs. acs.org

A total synthesis of Actinomycin D, 2-deamino- would follow a convergent strategy. This would involve the independent synthesis of two key fragments: the 2-deamino-phenoxazinone chromophore and the pentapeptide side chains. The synthesis of the required polypeptide chains, such as L-threonyl-D-valyl-L-prolyl-sarcosyl-N-methyl-L-valine, has been described, often employing stepwise coupling methods. cdnsciencepub.com The synthesis of the 2-deamino-phenoxazinone core would require a different approach than the natural chromophore, likely starting from a nitrophenol derivative lacking the future 2-amino group. The final, and often most challenging, steps would be the coupling of the two pentapeptide chains to the chromophore and the subsequent double macrolactonization to form the two 16-membered rings. Advancements in peptide coupling reagents and macrolactonization techniques are critical for improving the efficiency of such complex syntheses.

Semi-Synthetic Modifications at the 2-Position and their Impact on Actinomycin d, 2-deamino- Analogs

Semi-synthesis, which involves the chemical modification of a readily available natural product, is an efficient route to novel analogs. Actinomycin D, 2-deamino- has been successfully prepared via this strategy, starting from the parent Actinomycin D molecule. researchgate.netnih.govnih.gov

Molecular Mechanisms of Action of Actinomycin D, 2 Deamino

High-Resolution DNA Binding Studies of Actinomycin (B1170597) d, 2-deamino-

The interaction of Actinomycin D, 2-deamino- with deoxyribonucleic acid (DNA) is central to its mechanism of action. Studies employing various biophysical techniques have sought to elucidate the specifics of this binding.

Intercalation Site Specificity and Preferred DNA Sequences

The parent compound, Actinomycin D, is well-documented to function by intercalating its planar phenoxazone ring into DNA, preferentially at GpC (guanine-cytosine) sequences. nih.govplos.org The two cyclical pentapeptide chains of the molecule extend into the minor groove of the DNA helix, stabilizing the complex through specific hydrogen bonds. nih.govplos.org

For Actinomycin D, 2-deamino-, research presents conflicting findings regarding its intercalative behavior. Early studies using nuclear magnetic resonance (NMR), circular dichroism (CD), and thermal denaturation suggested that the 2-deamino derivative binds to DNA via intercalation, much like its parent compound. nih.gov These studies indicated that the loss of the 2-amino group did not significantly impair its binding capabilities. nih.gov However, subsequent research has challenged this view, with one study determining that, unlike Actinomycin D, the 2-deamino analogue does not intercalate into calf-thymus DNA. nih.gov This study proposes an alternative mechanism of action involving the generation of reactive oxygen species. nih.gov

While Actinomycin D shows a high affinity for GC-rich regions and specific sequences like TAGT in single-stranded DNA, the precise sequence preferences for the 2-deamino derivative remain less clearly defined, partly due to the conflicting reports on its primary mode of DNA binding. nih.govnih.gov

Table 1: Comparative DNA Binding Characteristics

Feature Actinomycin D Actinomycin d, 2-deamino- Source
Primary Binding Mode Intercalation Intercalation (disputed) / Non-intercalative nih.govnih.govnih.gov
Sequence Preference GpC steps, GC-rich regions Potentially similar to parent, but not definitively confirmed nih.govnih.govnih.gov
Key Interaction Phenoxazone ring between base pairs, peptides in minor groove Binding parameters reported as not seriously affected by 2-deamino modification nih.govnih.gov

Energetics and Thermodynamics of DNA Intercalation by Actinomycin d, 2-deamino-

The thermodynamics of DNA binding provide insight into the stability and driving forces of the interaction. For intercalating agents, this process involves the insertion of the planar molecule between DNA base pairs, which is an energetically complex event. researchgate.netresearchgate.net

Studies on Actinomycin D, 2-deamino- using thermal denaturation experiments (measuring the change in melting temperature, ΔTm) on calf thymus DNA indicated that its binding affinity may even be slightly increased compared to the parent Actinomycin D. nih.gov An increase in the melting temperature of DNA upon ligand binding is indicative of a stabilization of the double helix, which is a hallmark of strong binding and intercalation. The formation of the DNA duplex with Actinomycin D is a less exothermic process, with entropy increasing at 298 K. plos.org While specific thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes have not been extensively reported for the 2-deamino derivative, the thermal denaturation data suggest a thermodynamically favorable interaction. nih.govplos.org

Influence of DNA Topology on Actinomycin d, 2-deamino- Binding Affinity

DNA topology plays a significant role in the binding of intercalating drugs. The unwinding of the DNA helix is a necessary consequence of intercalation, and the ability of a compound to induce this change is a measure of its intercalative potential.

Research has shown that Actinomycin D, 2-deamino- causes an unwinding of circular DNA that is at least as significant as that produced by Actinomycin D and the classic intercalator ethidium (B1194527) bromide. nih.gov This finding strongly supports the model of an intercalative binding mode for the 2-deamino derivative, as DNA unwinding is a direct result of the separation of base pairs to accommodate the intercalating molecule. The binding of Actinomycin D itself is known to be sensitive to DNA conformation, such as hairpin structures, which can affect the dissociation rates of the drug. nih.gov The significant unwinding angle induced by Actinomycin D, 2-deamino- suggests it interacts robustly with different DNA topologies. nih.gov

Kinetic Analysis of Actinomycin d, 2-deamino- DNA Association and Dissociation

The kinetics of association and dissociation (on- and off-rates) are critical determinants of a drug's biological activity. For Actinomycin D, these kinetics are notably slow compared to other DNA binding agents, which is thought to contribute to its potent inhibition of transcription. nih.govdokumen.pub

Kinetic studies of Actinomycin D dissociation from DNA have revealed that the rates vary between different binding sites and are highly temperature-dependent, with average time constants ranging from seconds to hours. nih.gov For Actinomycin D, 2-deamino-, specific kinetic data on its association and dissociation from DNA are not extensively detailed in the available literature. However, its reported efficacy in DNA unwinding and thermal stabilization suggests a stable complex is formed. nih.gov The reduced biological potency compared to the parent compound could potentially be related to altered kinetics, but further direct kinetic analysis is required to confirm this. nih.gov

Inhibition of DNA-Dependent RNA Polymerases by Actinomycin d, 2-deamino-

The primary mechanism by which Actinomycin D exerts its cytotoxic effects is through the potent inhibition of DNA-dependent RNA polymerases, which blocks transcription. toku-e.com

Mechanistic Elucidation of RNA Polymerase Processivity Inhibition

Actinomycin D inhibits transcription by binding to the DNA template, creating a physical barrier that obstructs the progression of RNA polymerase along the DNA strand. scbt.com This leads to a halt in the elongation of the nascent RNA chain. scbt.com

Alternatively, the contradictory finding that 2-deaminoactinomycin D does not intercalate suggests a different primary mechanism. nih.gov This alternative mechanism involves the compound being enzymatically reduced to form free radicals, which can then generate superoxide (B77818) anions. nih.gov This capacity to produce reactive oxygen species could contribute to its biological effects independently of, or in concert with, a weakened ability to directly inhibit RNA polymerase via intercalation. nih.gov Therefore, while it does inhibit RNA synthesis, its mechanism appears less direct and potent than that of its parent compound, potentially relying on a combination of weak DNA binding and free radical generation. nih.govnih.gov

Table 2: Summary of Inhibitory Effects

Compound Inhibition of Nucleic Acid Synthesis Proposed Mechanism of Inhibition Source
Actinomycin D Potent inhibitor Binds DNA at transcription initiation complex, preventing RNA chain elongation by RNA polymerase. apexbt.com
Actinomycin d, 2-deamino- Less effective inhibitor than parent compound Reduced efficiency in blocking RNA polymerase, potentially due to altered DNA binding or an alternative mechanism involving free radical formation. nih.govnih.gov

Impact on Transcription Initiation, Elongation, and Termination Phases

Actinomycin D, 2-deamino-, a synthetic analog of Actinomycin D, primarily exerts its biological effects by interfering with the process of transcription. Its mechanism of action involves the intercalation into duplex DNA, which subsequently obstructs the progression of RNA polymerase.

Research indicates that the parent compound, Actinomycin D, inhibits transcription by binding to DNA, a process that interferes with the action of RNA polymerase. nih.gov This binding can occur at various sites on the DNA, including GC-rich regions, single-stranded DNA, and hairpin structures. nih.gov The presence of the intercalated drug ahead of the transcription fork leads to the pausing of RNA polymerases, thereby blocking the elongation phase of transcription. researchgate.netnih.gov Studies have shown that Actinomycin D inhibits the elongation of oligonucleotides, particularly those containing specific sequences like the c-Myc promoter G-quadruplex. nih.gov

While Actinomycin D is a potent inhibitor of transcription elongation, its effect on initiation is less pronounced. researchgate.netresearchgate.net Some studies suggest that at lower concentrations, the inhibition of chain elongation is the primary mechanism, whereas at higher concentrations, initiation can also be affected. researchgate.net The termination phase of transcription is less directly impacted, as the primary block occurs during the synthesis of the RNA chain.

Differential Effects on Eukaryotic vs. Prokaryotic RNA Polymerases

Actinomycin D and its derivatives, including 2-deamino-actinomycin D, are known to inhibit transcription in both prokaryotic and eukaryotic organisms. letstalkacademy.com This broad-spectrum activity stems from the highly conserved nature of the DNA double helix, the primary target of these compounds. The fundamental mechanism of intercalation and subsequent obstruction of RNA polymerase is applicable to both cell types. letstalkacademy.com

Prokaryotes possess a single type of RNA polymerase responsible for synthesizing all forms of RNA. cd-genomics.com In contrast, eukaryotes have three distinct RNA polymerases: RNA polymerase I, II, and III, each responsible for transcribing different classes of genes. cd-genomics.comnih.gov

Actinomycin D has been shown to inhibit transcription from a double-stranded DNA template by both E. coli (prokaryotic) and yeast (eukaryotic) RNA polymerases. letstalkacademy.com However, the sensitivity of the different eukaryotic RNA polymerases to Actinomycin D can vary. Transcription by RNA polymerase I is often the most sensitive, followed by RNA polymerase II, and then RNA polymerase III. nih.gov This differential sensitivity is thought to be related to factors such as the length of the transcription unit and the specific DNA sequence composition. nih.gov

While direct comparative studies on 2-deamino-actinomycin D's specific effects on the different classes of eukaryotic and prokaryotic RNA polymerases are not extensively detailed in the available literature, its structural similarity to Actinomycin D and its established role as a DNA intercalator suggest a similar, broad-based inhibitory action across both domains of life.

Role of DNA Binding in RNA Polymerase Dissociation and Stalling

The binding of 2-deamino-actinomycin D to DNA is the critical event that leads to the disruption of transcription. This interaction occurs through intercalation, where the planar phenoxazine (B87303) ring of the molecule inserts itself between adjacent base pairs of the DNA double helix. researchgate.netnih.gov This insertion causes a distortion in the DNA structure. researchgate.net

The presence of the intercalated drug molecule acts as a physical barrier, impeding the forward movement of the RNA polymerase along the DNA template. nih.govresearchgate.net This leads to the stalling or pausing of the elongating RNA polymerase complex. researchgate.netnih.govresearchgate.net The polymerase is effectively frozen in place, unable to continue synthesizing the RNA transcript.

The stabilization of the drug-DNA complex is a key factor in its inhibitory activity. Studies on Actinomycin D have shown that it binds to a premelted DNA conformation that is thought to exist within the transcriptional complex, effectively immobilizing it. nih.govresearchgate.net This prevents the necessary unwinding of the DNA that must occur ahead of the moving polymerase.

While the primary effect is the stalling of the polymerase, prolonged stalling can lead to the eventual dissociation of the RNA polymerase from the DNA template. However, the immediate and dominant mechanism of inhibition is the physical obstruction that halts the elongation process. The affinity of 2-deamino-actinomycin D for DNA, which may even be slightly increased compared to Actinomycin D in certain conditions, underscores the importance of this binding event in its mode of action. nih.gov

Potential Interactions with Other Nucleic Acid Metabolism Enzymes

Topoisomerase Inhibition Mechanisms (Type I and Type II)

The biological activity of actinomycins can extend beyond the simple blockage of transcription to include interactions with enzymes that modulate DNA topology, such as topoisomerases. biomedpharmajournal.org Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, that arise during replication and transcription. nih.gov They function by creating transient breaks in the DNA backbone.

Studies on the parent compound, Actinomycin D, have revealed a complex interaction with both type I and type II topoisomerases. biomedpharmajournal.orgnih.gov Research has shown that Actinomycin D can stimulate DNA cleavage induced by both topoisomerase I and topoisomerase II. nih.gov This suggests that the drug can stabilize the covalent complex formed between the topoisomerase and the cleaved DNA, preventing the re-ligation of the DNA strand. nih.govnih.gov This stabilization of the "cleavable complex" is a hallmark of many topoisomerase-targeting anticancer drugs. dntb.gov.ua

For topoisomerase I, Actinomycin D has been found to extend the half-life of the covalent enzyme-DNA complex. nih.gov This stabilization of the nicked intermediate occurs without significantly altering the strand-passing ability of the enzyme. nih.gov With topoisomerase II, Actinomycin D also promotes the formation of enzyme-mediated DNA breaks. biomedpharmajournal.orgnih.gov

Effects on DNA Repair Pathways at the Molecular Level

The damage inflicted upon DNA by intercalating agents can trigger cellular DNA repair mechanisms. However, compounds like Actinomycin D have also been shown to directly interfere with these repair pathways, amplifying their cytotoxic effects.

One of the key DNA repair systems is the mismatch repair (MMR) pathway, which corrects errors in newly synthesized DNA. Research has demonstrated that Actinomycin D can inhibit the human mismatch repair pathway in vitro. nih.gov The proposed mechanism for this inhibition is the ability of the intercalated drug to prevent the binding of essential MMR proteins, such as MutSα, to the mismatched DNA. nih.gov This inhibition is reversible and does not appear to involve covalent modification of the DNA substrate by the drug. nih.gov

By obstructing the recognition of DNA mismatches, Actinomycin D can prevent the cell from correcting errors, which can lead to the accumulation of mutations and contribute to cell death. This interference with DNA repair can also sensitize cancer cells to other DNA-damaging agents.

Cellular and Subcellular Effects of Actinomycin D, 2 Deamino

Global Transcriptomic Analysis in Response to Actinomycin (B1170597) d, 2-deamino- Exposure

A global transcriptomic analysis provides a comprehensive view of how a compound alters gene expression across the entire genome. While no specific transcriptomic studies for Actinomycin d, 2-deamino- are publicly available, the established methodologies and the known effects of the parent compound provide a clear framework for what such an analysis would entail and likely reveal.

Gene expression profiling using RNA sequencing (RNA-Seq) is a powerful technique to assess the cellular response to a transcription inhibitor. nih.govresearchgate.net This method quantifies the abundance of all RNA transcripts in a cell at a given time, offering a snapshot of the cellular state. In the context of a compound like Actinomycin d, 2-deamino-, RNA-Seq would be employed to identify which genes are upregulated or downregulated following exposure.

The process involves treating cultured cells with the compound, extracting the total RNA, and then using next-generation sequencing to determine the sequence and quantity of each RNA molecule. nih.gov This allows for a genome-wide analysis of transcriptional changes. Studies on the parent compound, Actinomycin D, have utilized RNA-Seq to reveal its impact on the transcriptome, identifying thousands of differentially expressed genes. researchgate.netnih.gov A similar approach for Actinomycin d, 2-deamino- would elucidate its specific gene targets and affected pathways, providing insights into its precise mechanism of action and reduced potency.

Exposure to transcription inhibitors like Actinomycin D leads to significant changes in gene expression. RNA-Seq analysis of cells treated with Actinomycin D has shown the differential expression of genes involved in critical cellular processes. researchgate.netnih.govresearchgate.net Notably, pathways related to the p53 tumor suppressor are strongly activated. researchgate.netmarshall.eduoncotarget.comtandfonline.com This includes the upregulation of p53 target genes that control apoptosis and cell cycle arrest, such as PUMA (also known as BBC3) and p21. marshall.eduoncotarget.comnih.gov

Given that Actinomycin d, 2-deamino- is a less potent inhibitor of transcription, it would be expected to affect the same set of genes and pathways as Actinomycin D, but to a lesser degree or requiring higher concentrations to achieve a similar effect. The table below provides an illustrative example of genes that would likely be identified as differentially expressed in a hypothetical RNA-Seq experiment.

Gene SymbolGene NameFunctionExpected Change in Expression
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle arrestUpregulated
BBC3 (PUMA)BCL2 Binding Component 3Apoptosis inductionUpregulated
MDM2MDM2 Proto-Oncogenep53 negative regulatorUpregulated (as a p53 target)
BCL2B-Cell Lymphoma 2Anti-apoptoticDownregulated
MYCMYC Proto-OncogeneCell proliferation, transcription factorDownregulated

Gene Expression Profiling by RNA Sequencing

Impact on Specific Cellular Processes and Molecular Pathways

The primary mechanism of action for actinomycins is the inhibition of transcription, which has profound downstream effects on essential cellular processes.

Actinomycin D is a particularly potent inhibitor of ribosomal RNA (rRNA) synthesis, which is catalyzed by RNA Polymerase I. pnas.orgnih.gov This hypersensitivity is due to the high density of GC-rich sequences in ribosomal DNA (rDNA) genes, which are the preferred binding sites for actinomycin. rsc.org The drug intercalates into the DNA, preventing the progression of RNA polymerase and halting the synthesis of the 47S pre-rRNA transcript. plos.org This disruption of ribosome biogenesis leads to a phenomenon known as nucleolar segregation, where the structural components of the nucleolus reorganize. plos.orgresearchgate.net

Actinomycin D is a standard laboratory tool used to measure the stability or half-life of messenger RNA (mRNA) molecules. nih.govnih.gov In a technique known as an "actinomycin D chase," the drug is added to cell cultures to shut down global transcription. nih.govresearchgate.net By measuring the amount of a specific mRNA remaining at various time points after the transcriptional block, researchers can calculate its decay rate. nih.govmrnabased-drug.com This method has been instrumental in understanding that mRNA half-lives are highly variable and tightly regulated. nih.gov

While effective, the use of Actinomycin D can have secondary effects that may influence mRNA stability, independent of its role as a transcription inhibitor. ahajournals.org It is presumed that Actinomycin d, 2-deamino- could also be used for such assays, although its reduced potency might necessitate higher concentrations to achieve a complete and rapid cessation of transcription. The table below illustrates hypothetical results from an mRNA stability assay.

Gene SymbolConditionmRNA Half-life (hours)
FOSControl0.5
After Cellular Stimulus2.0
GAPDHControl>24
After Cellular Stimulus>24
IL-8Untreated Cells0.4
Differentiated Cells>15

The inhibition of transcription by Actinomycin D is a potent trigger for apoptosis, or programmed cell death, in many cell types. marshall.edunih.gov The molecular mechanisms initiating this process are complex and can be dependent on the cellular context, particularly the status of the p53 tumor suppressor protein.

p53-Dependent Pathway: In cells with functional p53, Actinomycin D treatment leads to the stabilization and activation of the p53 protein. marshall.eduoncotarget.comtandfonline.com Activated p53 then transcriptionally upregulates pro-apoptotic target genes, most notably PUMA and Noxa, which are members of the Bcl-2 family. marshall.edunih.gov These proteins translocate to the mitochondria, triggering the intrinsic apoptotic pathway. This is often accompanied by the destabilization of anti-apoptotic Bcl-2 mRNA. nih.gov

p53-Independent Pathway: Actinomycin D can also induce apoptosis in cells lacking functional p53. marshall.edu This can occur through the activation of the extrinsic apoptotic pathway, which involves death receptors like CD95 (Fas). pnas.orgspandidos-publications.com Treatment with the drug can sensitize cells to apoptosis by inhibiting the nuclear factor-kappa B (NF-κB) survival pathway, which normally suppresses cell death signals. spandidos-publications.com

Caspase Activation: Both pathways ultimately converge on the activation of a cascade of cysteine proteases known as caspases. marshall.edu Key executioner caspases, such as caspase-3, are cleaved and activated, leading to the degradation of essential cellular proteins, like PARP, and the systematic dismantling of the cell. marshall.edunih.gov

Actinomycin d, 2-deamino-, through its ability to inhibit transcription, would be expected to trigger these same apoptotic pathways. However, its reduced DNA binding affinity and lower potency in inhibiting nucleic acid synthesis suggest that higher concentrations of the compound would be required to elicit an apoptotic response comparable to that of Actinomycin D. nih.gov

Effects on Cell Cycle Progression and Checkpoint Activation (Molecular Level)

There is a notable lack of specific data detailing the effects of Actinomycin D, 2-deamino- on cell cycle progression and the activation of cell cycle checkpoints at a molecular level. Research has primarily focused on its synthesis and a general comparison of its bioactivity to Actinomycin D. researchgate.netnih.gov

In contrast, the parent compound, Actinomycin D, is well-documented to exert significant effects on the cell cycle. In normal human oral keratinocytes, Actinomycin D has been shown to induce a transient G1 arrest. nih.gov This cell cycle arrest is associated with an increase in the levels of wild-type p53 protein and the transcripts of genes such as WAF1/CIP1 and gadd45. nih.gov However, in human papillomavirus (HPV)-immortalized cells, this G1 arrest is not observed, which may contribute to the increased susceptibility of these cells to transformation by genotoxic agents. nih.gov

The effects of Actinomycin D on the cell cycle are also dependent on the cell type and the concentration of the compound. For instance, in HeLa cells, brief exposure to a low concentration of Actinomycin D can induce a slight G1 block, while a high concentration can slow down the progression through the S and G2/M phases. nih.gov The sensitivity of cells to Actinomycin D also varies with the cell cycle phase, with cells in the late S and G2 phases being the most sensitive. nih.gov It has been suggested that the cytotoxic effects of Actinomycin D may be linked to the activity of topoisomerase II. nih.gov Furthermore, in osteosarcoma cells, Actinomycin D has been found to decrease the expression of cyclin A, cyclin D1, and cyclin E, which are crucial regulators of cell cycle progression. nih.gov

Given that Actinomycin D, 2-deamino- has been reported to be less potent than Actinomycin D in inhibiting nucleic acid synthesis and in its antitumor activity, it is plausible that its effects on the cell cycle would be less pronounced. nih.govnih.gov However, without direct experimental evidence, this remains speculative.

Cell LineCompoundEffect on Cell CycleMolecular Changes
Normal Human Oral KeratinocytesActinomycin DTransient G1 arrestIncreased p53, WAF1/CIP1, and gadd45 transcripts
HPV-Immortalized Oral KeratinocytesActinomycin DNo G1 arrestNo significant increase in p53, WAF1/CIP1, and gadd45 transcripts
HeLa CellsActinomycin DG1 block (low dose), S and G2/M slowdown (high dose)-
MG63 Osteosarcoma CellsActinomycin DDecreased proliferationReduced protein levels of cyclin A, cyclin D1, and cyclin E

Subcellular Localization and Trafficking of Actinomycin d, 2-deamino-

Specific studies on the subcellular localization and trafficking of Actinomycin D, 2-deamino- are not available in the current scientific literature. However, insights can be gleaned from the extensive research on its parent compound, Actinomycin D.

Actinomycin D is known to readily enter cells and accumulate in the nucleus. nih.gov Its primary mechanism of action involves intercalating into double-stranded DNA, showing a preference for G-C rich regions. caymanchem.combiotium.com This binding to DNA is a critical step for its biological activity, leading to the inhibition of DNA-primed RNA synthesis. sigmaaldrich.com

Research on Actinomycin D, 2-deamino- has confirmed that it also binds to DNA via intercalation. nih.gov Nuclear magnetic resonance (NMR), circular dichroism (CD), and thermal denaturation studies have shown that the loss of the 2-amino group does not significantly impair its binding to DNA, and in some cases, may even increase its affinity for calf thymus DNA. nih.gov This suggests that Actinomycin D, 2-deamino- would also accumulate in the nucleus and associate with chromatin. However, despite this strong DNA binding, it is less effective than Actinomycin D at inhibiting nucleic acid synthesis in L1210 cell cultures. nih.gov This discrepancy suggests that while nuclear accumulation and chromatin binding are likely to occur, the functional consequences of this interaction are diminished compared to the parent compound.

The intracellular distribution of Actinomycin D is predominantly nuclear due to its high affinity for DNA. However, its effects are not limited to the nucleus. Treatment with Actinomycin D can lead to the redistribution of nucleolar proteins. For example, in HEp-2 cells, Actinomycin D causes the dislocation of the nucleolar protein fibrillarin from the nucleoli to the nucleoplasm. nih.gov Similarly, the nucleolar phosphoprotein B23 has been observed to translocate from the nucleoli to the nucleoplasm in a diffuse pattern following Actinomycin D treatment. researchgate.net

Furthermore, there is evidence that Actinomycin D can influence the interactions between organelles. For instance, Actinomycin D has been used as a tool to study the induction of apoptosis and has been shown to trigger processes involving the endoplasmic reticulum and mitochondria. embopress.org Specifically, it can induce the cleavage of Bap31, a protein at the endoplasmic reticulum-mitochondria interface, and the recruitment of procaspase-8 to a platform involving Fis1 and Bap31, which is a step in apoptosis induction. embopress.org

Structural Biology and Biophysical Characterization of Actinomycin D, 2 Deamino Interactions

Co-crystallization Studies of 2-Deamino-Actinomycin D with DNA Oligonucleotides

While specific co-crystallization data for 2-deamino-actinomycin D with DNA oligonucleotides are not as extensively documented in publicly available literature as for its parent compound, actinomycin (B1170597) D, the principles of its interaction can be inferred from the wealth of structural data on actinomycin D-DNA complexes. nih.govnih.govrcsb.orgrcsb.orgku.edunih.gov The binding of actinomycin D and its analogs is characterized by the intercalation of the planar phenoxazone ring between G-C base pairs of the DNA double helix. nih.govuah.esresearchgate.net The two cyclic pentapeptide lactone rings of the molecule reside in the minor groove, making specific contacts that contribute to the binding affinity and sequence preference. nih.govresearchgate.netnih.gov

Analysis of Intercalation Geometry and Hydrogen Bonding Networks

The intercalation of actinomycin D's chromophore causes a significant distortion in the DNA structure, including unwinding of the helix and an increase in the distance between the intercalated base pairs. rcsb.org A key feature of the actinomycin D-DNA interaction is the formation of specific hydrogen bonds between the threonine residues in the pentapeptide rings and the guanine (B1146940) bases. nih.gov Specifically, the NH and C=O groups of the L-threonine residues form hydrogen bonds with the N3 and 2-amino group of the guanines, respectively. nih.govuah.es

Solvent Accessibility and Water-Mediated Interactions within the Complex

Water molecules play a crucial role in mediating and stabilizing the interactions between small molecules and DNA. In the context of actinomycin D binding, the process is entropically driven, largely due to the release of ordered water molecules from both the DNA and the drug upon complex formation. nih.gov The decrease in solvent accessible surface area upon binding contributes to the favorable thermodynamics of the interaction. Molecular dynamics simulations and osmotic stress experiments have highlighted that changes in hydration are proportional to the size of the DNA region that undergoes a conformational change upon ligand binding. nih.gov For 2-deamino-actinomycin D, similar principles of solvent effects are expected to apply. The hydrophobic nature of the phenoxazone ring drives its insertion into the DNA helix to minimize contact with water. acs.org The pentapeptide rings, while making direct hydrogen bonds, also have hydrophobic residues that interact with the minor groove, further displacing water molecules. researchgate.net

Solution Structure Determination of 2-Deamino-Actinomycin D Complexes via NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of drug-DNA complexes in solution, providing a more dynamic picture compared to the static view from X-ray crystallography. nih.govcapes.gov.br Studies on 2-deamino-actinomycin D have utilized NMR to confirm its intercalative binding mode. nih.gov

Dynamics of the Actinomycin d, 2-deamino-DNA Complex

NMR studies can also provide insights into the dynamic nature of the complex. The exchange rates between the free and bound states of the drug can be determined, as well as the internal motions within the complex. capes.gov.br For actinomycin D, the lifetime of the complex has been determined from the line width of the phosphorus-31 NMR resonances. capes.gov.br It is expected that the 2-deamino-actinomycin D-DNA complex also exhibits dynamic behavior, with the pentapeptide rings potentially showing some degree of conformational flexibility within the minor groove. nih.gov The kinetics of binding and dissociation are critical for understanding the biological activity of these compounds.

Advanced Spectroscopic Probes of this compoundDNA Interactions

A variety of other spectroscopic techniques have been employed to characterize the binding of actinomycin D and its analogs to DNA. Circular dichroism (CD) spectroscopy is particularly sensitive to changes in DNA helicity and has been used to confirm the intercalative binding of 2-deamino-actinomycin D. nih.gov The binding of intercalators typically induces a characteristic change in the CD spectrum of DNA.

Fluorescence spectroscopy is another valuable tool. The intrinsic fluorescence of the phenoxazone chromophore is often quenched upon intercalation into DNA, and this quenching can be used to determine binding affinities and stoichiometries. lew.ro Furthermore, techniques like thermal denaturation, where the melting temperature of DNA is monitored in the presence of the ligand, provide information about the stabilization of the DNA duplex upon binding. nih.gov Studies have shown that 2-deamino-actinomycin D increases the thermal stability of DNA, consistent with a strong binding interaction. nih.gov

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes that occur upon the binding of small molecules like Actinomycin D, 2-deamino- to its primary target, DNA. The intercalation of the phenoxazone ring of actinomycin derivatives between the base pairs of DNA, and the placement of the two cyclic pentapeptide lactone rings in the minor groove, induces significant changes in the CD spectra of both the ligand and the macromolecule.

In studies of the parent compound, Actinomycin D, its binding to DNA is characterized by a significant induced CD spectrum in the 300-500 nm region, where DNA itself is transparent. This induced spectrum is sensitive to the sequence of the DNA and the stoichiometry of binding. The changes observed in the far-UV region (200-300 nm) reflect alterations in the DNA conformation, often indicative of a B-form to a more distorted B-like or even A-like conformation at the binding site.

Table 1: Representative Circular Dichroism Data for Actinomycin-DNA Interactions

ParameterWavelength Range (nm)Observed ChangeInterpretation
DNA Ellipticity 240-300Increase or decrease in molar ellipticityAlteration of DNA secondary structure (e.g., unwinding, bending)
Induced Ligand Ellipticity 300-500Appearance of new CD bandsChiral environment induced in the achiral chromophore upon binding
Binding Stoichiometry Titration dependentSaturation of CD signal changeDetermination of the number of ligand molecules per DNA base pair

Fluorescence Spectroscopy for Binding Affinity and Kinetics

Fluorescence spectroscopy is a highly sensitive method to probe the binding affinity and kinetics of ligand-DNA interactions. The intrinsic fluorescence of the phenoxazone chromophore of Actinomycin D and its analogs is often quenched upon binding to DNA. This quenching can be utilized to determine key binding parameters.

The binding of Actinomycin D, 2-deamino- to DNA can be monitored by titrating a solution of the compound with increasing concentrations of DNA and observing the decrease in fluorescence intensity. The data from such titration experiments can be analyzed using various binding models, such as the Scatchard plot, to determine the binding constant (Ka) and the number of binding sites.

Time-resolved fluorescence measurements can provide insights into the kinetics of the binding process, including the association (kon) and dissociation (koff) rate constants. These kinetic parameters are critical for a complete understanding of the dynamic nature of the interaction. The absence of the 2-amino group in Actinomycin D, 2-deamino- may influence the electronic properties of the chromophore and its interaction with the local DNA environment, potentially affecting the degree of fluorescence quenching and the binding kinetics.

Table 2: Typical Fluorescence Binding Parameters for Actinomycin-DNA Complexes

ParameterMethod of DeterminationTypical Value RangeSignificance
Binding Constant (Ka) Fluorescence Titration (e.g., Scatchard analysis)105 - 107 M-1Strength of the interaction
Number of Binding Sites (n) Fluorescence TitrationVaries with DNA sequenceStoichiometry of binding
Association Rate Constant (kon) Stopped-flow Fluorescence106 - 108 M-1s-1Rate of complex formation
Dissociation Rate Constant (koff) Stopped-flow Fluorescence10-1 - 10-3 s-1Stability of the complex

Surface Plasmon Resonance for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of biomolecular interactions. In the context of Actinomycin D, 2-deamino-, SPR can be employed to precisely measure the kinetics of its binding to immobilized DNA.

In a typical SPR experiment, a DNA oligonucleotide is immobilized on a sensor chip. A solution containing Actinomycin D, 2-deamino- is then flowed over the surface. The binding of the compound to the DNA results in a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This signal is proportional to the mass of the bound analyte.

By monitoring the association phase (during injection of the compound) and the dissociation phase (during buffer flow), detailed kinetic information can be obtained. The resulting sensorgrams can be fitted to various kinetic models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon. This technique provides a robust method to quantify the impact of the 2-deamino modification on the binding kinetics.

Table 3: Kinetic Parameters from Surface Plasmon Resonance Analysis

ParameterSymbolUnitDescription
Association Rate Constant konM-1s-1The rate at which the complex is formed.
Dissociation Rate Constant koffs-1The rate at which the complex dissociates.
Equilibrium Dissociation Constant KDMThe concentration at which half of the binding sites are occupied at equilibrium.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches provide invaluable atomic-level insights into the binding of small molecules to their biological targets, complementing experimental data.

Prediction of Binding Modes and Interaction Energies

Molecular docking and other computational methods can be used to predict the preferred binding orientation of Actinomycin D, 2-deamino- within the DNA minor groove. These simulations can reveal the specific hydrogen bonding patterns, van der Waals interactions, and electrostatic contributions that stabilize the complex.

Simulation of Conformational Transitions upon Binding

Molecular dynamics (MD) simulations offer a dynamic picture of the binding process and the conformational changes that occur in both the ligand and the DNA upon complex formation. Starting from a docked or experimentally derived structure, MD simulations can track the movements of all atoms in the system over time.

These simulations can visualize the unwinding and bending of the DNA helix as Actinomycin D, 2-deamino- intercalates. They can also reveal the flexibility of the cyclic pentapeptide rings and how they adapt to the shape of the DNA minor groove. By analyzing the trajectories from MD simulations, one can identify key conformational substates and understand the energetic landscape of the binding process. Such simulations are instrumental in interpreting the structural and dynamic data obtained from spectroscopic techniques.

Mechanisms of Cellular Resistance to Actinomycin D, 2 Deamino

Molecular Mechanisms of Efflux Pump Overexpression and Function

A primary mechanism of resistance to a wide array of chemotherapeutic drugs, including Actinomycin (B1170597) D and its derivatives, is the overexpression of efflux pumps that actively transport these compounds out of the cell, thereby reducing their intracellular concentration and cytotoxic effect. nih.govfrontiersin.org

Characterization of ABC Transporters and Their Role in Efflux

ATP-binding cassette (ABC) transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to move a diverse range of substrates across cellular membranes. mdpi.comsolvobiotech.com Several members of this family are implicated in multidrug resistance (MDR) in cancer. frontiersin.orgoaepublish.com

Key ABC transporters involved in drug efflux include:

P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters and is known to confer resistance to a broad spectrum of drugs, including Actinomycin D. frontiersin.orgnih.gov Its overexpression leads to decreased intracellular drug accumulation. oup.comoup.com

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another important ABC transporter, MRP1, can also contribute to the efflux of various anticancer agents. nih.govsolvobiotech.com

Breast Cancer Resistance Protein (BCRP/ABCG2): Initially identified in multidrug-resistant breast cancer cell lines, ABCG2 is a "half-transporter" that plays a significant role in resistance to drugs like mitoxantrone (B413) and topotecan. nih.govsolvobiotech.com

The general structure of a full ABC transporter consists of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). mdpi.comnih.gov The NBDs bind and hydrolyze ATP, providing the energy for the conformational changes in the TMDs that result in the translocation of the substrate across the membrane. nih.gov

Table 1: Key ABC Transporters in Multidrug Resistance

TransporterGene NameSubstrates
P-glycoprotein (P-gp)ABCB1Actinomycin D, Vinca alkaloids, Anthracyclines, Paclitaxel frontiersin.org
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1Anthracyclines, Etoposide, Vincristine nih.gov
Breast Cancer Resistance Protein (BCRP)ABCG2Mitoxantrone, Topotecan, Methotrexate nih.govsolvobiotech.com

Alterations in Target Biomolecules and Their Impact on Sensitivity

Resistance to Actinomycin D, 2-deamino- can also arise from modifications to its primary cellular targets, thereby reducing the drug's efficacy even when present at sufficient intracellular concentrations.

Modifications to DNA Structure or Accessibility

Actinomycin D and its derivatives exert their cytotoxic effects by intercalating into DNA, primarily at G-C rich regions, which in turn blocks transcription. ku.educellsignal.comnih.gov Therefore, alterations in DNA structure or accessibility can impact drug binding and subsequent activity. While specific studies on 2-deamino-actinomycin D are limited, the principle remains that changes in DNA conformation could potentially reduce the number of available binding sites for the drug. Loss of the 2-amino group in 2-deaminoactinomycin D does not significantly impair its binding to DNA; in fact, its affinity for calf thymus DNA might even be slightly increased. nih.gov

Changes in RNA Polymerase Subunits or Activity

Intracellular Detoxification and Metabolism Pathways

Cellular detoxification mechanisms can also contribute to resistance by inactivating the drug before it can reach its target. While specific pathways for the detoxification of 2-deamino-actinomycin D are not extensively documented, general cellular processes for metabolizing xenobiotics could play a role. The synthesis of 2-deamino-actinomycin D involves the modification of the parent Actinomycin D molecule at the 2-position of the phenoxazinone moiety. researchgate.net It is plausible that cellular enzymes could further modify this structure, leading to its inactivation. The induction of apoptosis by Actinomycin D has been shown to be an ATP-dependent process, suggesting that cellular energy status is critical for the drug's ultimate effect. nih.gov

Enzymatic Inactivation or Degradation of Actinomycin d, 2-deamino-

The enzymatic modification or breakdown of Actinomycin D, 2-deamino- represents a direct mechanism of cellular resistance. While the parent compound, Actinomycin D, is known to be metabolized, specific enzymatic processes targeting the 2-deamino derivative are less characterized but can be inferred from studies on related analogues.

One potential pathway for enzymatic inactivation involves reductive metabolism. Studies have shown that Actinomycin D and its analogues can be reduced to free radical species by enzymes such as NADPH cytochrome P-450 reductase. nih.gov Specifically, 2-deamino-actinomycin D can be enzymatically reduced to form free radicals. nih.gov In the presence of oxygen, these radicals can then transfer an electron to molecular oxygen to form superoxide (B77818), a reactive oxygen species. nih.gov While this process can contribute to the drug's cytotoxic activity, it can also be viewed as a form of metabolic alteration. The cell's antioxidant systems, such as superoxide dismutase, can then neutralize these reactive species, effectively mitigating the drug's intended damage.

Another potential, though less directly documented, mechanism is the enzymatic degradation of the phenoxazinone chromophore or the peptide lactone rings. Research on "reverse" analogues of Actinomycin D, which have a modified ring structure, indicates that these compounds can be metabolized by rat hepatic microsomes and tumor cell homogenates, leading to the loss of the modified ring. researchgate.net This suggests that cellular enzymes possess the capability to cleave complex ring structures associated with the actinomycin core. Although not specifically demonstrated for 2-deamino-actinomycin D, it is plausible that similar enzymatic degradation pathways could exist, rendering the molecule inactive.

It is important to note that the removal of the 2-amino group in 2-deamino-actinomycin D alters its electronic properties, which may affect its susceptibility to certain enzymatic reactions compared to the parent compound, Actinomycin D. nih.gov

Conjugation Reactions Leading to Inactive Metabolites

Conjugation reactions are a major component of Phase II metabolism, where a drug or its metabolite is coupled with an endogenous molecule to increase its water solubility and facilitate its excretion from the cell. abdn.ac.ukslideshare.netupol.cz This process generally leads to the inactivation of the therapeutic agent. abdn.ac.uk For Actinomycin D, 2-deamino-, while specific conjugation pathways have not been extensively detailed in published research, general principles of drug metabolism allow for postulation of likely mechanisms.

The primary conjugation reactions in cells include glucuronidation, sulfation, and glutathione (B108866) conjugation. abdn.ac.ukupol.cz These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), respectively. upol.cz Given the chemical structure of Actinomycin D, 2-deamino-, which possesses potential sites for conjugation (e.g., hydroxyl groups that could be exposed following initial Phase I metabolism), it is conceivable that it could be a substrate for these enzymes.

For instance, if 2-deamino-actinomycin D undergoes hydroxylation (a Phase I reaction), the resulting hydroxylated metabolite could then be conjugated with glucuronic acid or sulfate. This would significantly increase its polarity and facilitate its removal from the cell via efflux pumps, a common mechanism of multidrug resistance. researchgate.net

Glutathione conjugation is another critical pathway for detoxifying electrophilic compounds. The generation of a free radical from 2-deamino-actinomycin D, as discussed previously, could create an electrophilic center susceptible to attack by the nucleophilic thiol group of glutathione. nih.gov This would form a glutathione conjugate, which is typically less toxic and readily eliminated from the cell.

The table below summarizes the potential enzymatic reactions that could contribute to cellular resistance against Actinomycin D, 2-deamino-, based on known metabolic pathways for related compounds.

Enzyme Family Reaction Type Potential Effect on Actinomycin d, 2-deamino- Outcome
NADPH cytochrome P-450 reductaseReductionFormation of a free radical species. nih.govGeneration of reactive oxygen species, which can be neutralized by cellular antioxidants, or creation of a substrate for conjugation.
UDP-glucuronosyltransferases (UGTs)GlucuronidationConjugation of a hydroxylated metabolite with glucuronic acid. abdn.ac.ukupol.czIncreased water solubility and facilitated efflux from the cell, leading to inactivation.
Sulfotransferases (SULTs)SulfationConjugation of a hydroxylated metabolite with a sulfonate group. abdn.ac.ukupol.czIncreased water solubility and facilitated efflux from the cell, leading to inactivation.
Glutathione S-transferases (GSTs)Glutathione ConjugationConjugation of the electrophilic drug or its metabolite with glutathione. Detoxification and facilitated efflux from the cell, leading to inactivation.

Structure Activity Relationship Sar Studies of Actinomycin D, 2 Deamino and Its Analogs

Computational Approaches to Predict SAR and Guide Derivative Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netlongdom.org For the actinomycin (B1170597) family, QSAR models are instrumental in predicting the potency of new analogs and in providing insights into the structural features crucial for their cytotoxic effects.

While comprehensive QSAR models specifically centered on 2-deamino-actinomycin D are not extensively documented in publicly available literature, the broader SAR of actinomycins provides a framework for understanding its activity. The removal of the 2-amino group, a key structural feature of the parent actinomycin D, significantly impacts its biological profile.

Research has shown that 2-deamino-actinomycin D is less potent in microbiological assays compared to actinomycin D. nih.govresearchgate.net In vivo studies against murine tumor systems also indicated that optimal therapeutic doses of 2-deamino-actinomycin D were considerably higher than the toxic doses of the parent compound. nih.govresearchgate.net This suggests that the 2-amino group plays a significant, though not indispensable, role in the antitumor activity of actinomycin D.

The synthesis of various N2-substituted analogs, using 2-deamino-2-chloroactinomycin D as a common intermediate, has further illuminated the SAR at this position. nih.gov The introduction of different alkyl or acyl groups at the N2-position allows for the fine-tuning of the molecule's properties. For instance, certain N2-substituted derivatives have demonstrated preserved or even enhanced biological activity, highlighting the potential for targeted modifications at this site. nih.gov

Table 1: Illustrative Biological Activity of Actinomycin D and its 2-Deamino Analog

CompoundModificationRelative Potency (Microbiological Assay)
Actinomycin DParent Compound++++
Actinomycin D, 2-deamino-Removal of 2-amino group++

This table provides a qualitative representation based on published findings; specific numerical data for a direct QSAR model is limited.

Docking Simulations and Pharmacophore Modeling

Docking simulations and pharmacophore modeling are computational techniques that provide a three-dimensional understanding of drug-receptor interactions. researchgate.netbdvets.orgresearchgate.net For actinomycin D and its analogs, these methods are crucial for visualizing their intercalation into the DNA minor groove and for identifying the key molecular features responsible for this binding.

The general mechanism of action for actinomycins involves the phenoxazinone chromophore intercalating at GpC sequences of DNA, while the two cyclic pentapeptide lactone rings project into the minor groove, stabilizing the complex through a network of hydrogen bonds and van der Waals interactions. ontosight.ai

Pharmacophore modeling identifies the essential spatial arrangement of chemical features necessary for biological activity. researchgate.netugm.ac.id A pharmacophore model for DNA-intercalating actinomycins would typically include:

A planar aromatic system (the phenoxazinone chromophore) for intercalation.

Hydrogen bond donors and acceptors on the pentapeptide rings for interaction with DNA bases in the minor groove.

Specific stereochemistry of the amino acid residues in the peptide rings, which is critical for the correct positioning and stabilization of the DNA-drug complex.

The absence of the 2-amino group in 2-deamino-actinomycin D would lead to a modification of the pharmacophore model compared to actinomycin D, specifically altering the electrostatic potential surface in the region of the minor groove interaction.

Table 2: Key Pharmacophoric Features of Actinomycin D for DNA Intercalation

FeatureDescriptionRole in DNA Binding
Phenoxazinone RingPlanar aromatic systemIntercalates between DNA base pairs
Peptide RingsTwo cyclic pentapeptidesSit in the DNA minor groove, providing stability and specificity
Hydrogen Bond Donors/AcceptorsThreonine and Valine residuesForm specific hydrogen bonds with guanine (B1146940) bases
Hydrophobic GroupsValine, Proline, Sarcosine (B1681465)Engage in van der Waals interactions with the DNA minor groove

Advanced Research Methodologies and Experimental Systems for Actinomycin D, 2 Deamino Research

High-Throughput Screening for Modulators of Actinomycin (B1170597) d, 2-deamino- Activity

High-throughput screening (HTS) is a critical technology for identifying chemical compounds or genetic modulators that can enhance or suppress the activity of 2-deamino-actinomycin D. These screens often utilize cell-based assays that measure cell viability, apoptosis, or the expression of specific reporter genes in the presence of the compound. For instance, a screen could be designed to identify small molecules that synergize with 2-deamino-actinomycin D to induce cancer cell death.

HTS assays are typically performed in microplate formats, allowing for the simultaneous testing of thousands of compounds. Data from these screens can reveal novel therapeutic combinations and provide insights into the cellular pathways that influence the drug's efficacy.

Table 1: Example of a High-Throughput Screening Assay Design

ParameterDescription
Cell Line A cancer cell line known to be sensitive to actinomycin D and its analogs.
Compound Library A diverse collection of small molecules, including FDA-approved drugs and novel chemical entities.
Assay Principle Measurement of cell viability using a fluorescent or luminescent readout.
Primary Screen Cells are treated with 2-deamino-actinomycin D at a sub-lethal concentration in combination with each library compound.
Hit Criteria Compounds that significantly reduce cell viability compared to 2-deamino-actinomycin D alone.
Secondary Assays Confirmation of hits and further characterization of their mechanism of action.

Use of CRISPR-Cas9 for Gene Editing to Elucidate Resistance Mechanisms

The powerful gene-editing tool, CRISPR-Cas9, is being employed to systematically investigate the genetic basis of resistance to 2-deamino-actinomycin D. nih.gov By creating targeted gene knockouts in cancer cell lines, researchers can identify specific genes whose loss confers resistance to the drug. This approach can uncover novel resistance mechanisms that may not be apparent from studying naturally resistant tumors.

For example, a genome-wide CRISPR screen could be performed where a library of guide RNAs targeting every gene in the genome is introduced into a population of cancer cells. These cells are then treated with 2-deamino-actinomycin D, and the surviving cells are analyzed to identify which gene knockouts are enriched. This information is invaluable for predicting patient response and developing strategies to overcome resistance. The CRISPR-Cas9 system, particularly the Type II system which uses the Cas9 protein, is widely utilized for its efficiency in genome engineering. nih.gov

Single-Molecule Techniques for Probing DNA-Drug Interactions

Understanding the precise interaction between 2-deamino-actinomycin D and its DNA target is fundamental to comprehending its mechanism of action. Single-molecule techniques, such as atomic force microscopy (AFM) and optical or magnetic tweezers, allow for the direct observation and manipulation of individual DNA-drug complexes. A modified version of actinomycin D, where the 2-amino group is replaced by a hydroxyl group, has been shown to have a significantly reduced affinity for double-stranded DNA but exhibits high sequence selectivity for a single site on single-stranded DNA templates. nih.gov

These techniques can measure the binding affinity, kinetics, and conformational changes induced in DNA upon drug binding with high precision. For instance, researchers can stretch a single DNA molecule and observe how the presence of 2-deamino-actinomycin D alters its mechanical properties. Such studies have revealed that the loss of the 2-amino group does not drastically affect the binding parameters to DNA and may even increase its affinity for calf thymus DNA. nih.gov While the parent compound, actinomycin D, is known to intercalate at GpC sequences in DNA, studies on 2-deamino-actinomycin D provide a more nuanced understanding of this interaction. researchgate.netrcsb.org

Table 2: Comparison of Single-Molecule Techniques

TechniquePrincipleInformation Gained
Atomic Force Microscopy (AFM) A sharp tip scans the surface of a sample to create a topographical image.Visualization of DNA-drug complexes, DNA conformational changes.
Optical Tweezers Uses a focused laser beam to trap and manipulate microscopic objects.Measurement of binding forces, kinetics, and DNA elasticity.
Magnetic Tweezers Applies a magnetic field to manipulate a magnetic bead attached to a DNA molecule.Measurement of DNA unwinding and changes in DNA topology.

Development of Reporter Systems for Monitoring Transcriptional Inhibition

To monitor the primary activity of 2-deamino-actinomycin D, which is the inhibition of transcription, researchers have developed sophisticated reporter systems. nih.gov These systems typically involve a reporter gene, such as luciferase or green fluorescent protein (GFP), placed under the control of a specific promoter. When cells containing this reporter construct are treated with 2-deamino-actinomycin D, the inhibition of transcription leads to a decrease in the reporter protein's expression, which can be easily quantified.

These assays are highly sensitive and can be used to determine the potency of the drug and to screen for modulators of its transcriptional inhibitory activity. researchgate.netoncotarget.com For example, a dual-luciferase reporter assay can be used to simultaneously measure the effect of the drug on a target promoter and a control promoter, providing a more accurate assessment of specific transcriptional inhibition. researchgate.net

Organoid and 3D Cell Culture Models for Cellular Response Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of a tumor. iapchem.org To bridge this gap, researchers are increasingly using organoids and other three-dimensional (3D) cell culture models to study the cellular response to 2-deamino-actinomycin D. nih.govbiocompare.comfrontiersin.org These models more accurately mimic the cell-cell interactions, nutrient gradients, and hypoxic conditions found in tumors in vivo. iapchem.orgnih.gov

Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs or tumors. iapchem.orgfrontiersin.org Studies using these advanced models can provide more clinically relevant data on the efficacy and potential resistance mechanisms of 2-deamino-actinomycin D. For instance, a study utilizing a 3D cell culture system was able to identify actinomycin D as a potential agent against breast cancer stem cells. nih.gov

Future Research Directions and Unexplored Avenues for Actinomycin D, 2 Deamino

Elucidating the Full Spectrum of Molecular Targets Beyond DNA and RNA Polymerase

The primary mechanism of action for actinomycins is the inhibition of transcription via intercalation into DNA, particularly at G-C rich sequences. nih.govsigmaaldrich.comabcam.com However, the full landscape of molecular interactions for Actinomycin (B1170597) D, 2-deamino- remains largely uncharted. While its binding to DNA has been confirmed, the affinity and kinetic parameters may differ from the parent compound, potentially altering its downstream effects. nih.gov

Future research should focus on identifying protein targets that are directly or indirectly modulated by Actinomycin D, 2-deamino-. For instance, some studies on the parent compound, Actinomycin D, have shown interactions with proteins like topoisomerase II and effects on the localization of RNA-binding proteins such as RBM10 and RBM5. sigmaaldrich.combiorxiv.org It is crucial to investigate whether the 2-deamino analog shares these targets or possesses a unique protein interaction profile. Unbiased proteomic screening methods, such as affinity purification-mass spectrometry (AP-MS), could be employed to identify novel binding partners.

Furthermore, some research suggests that certain actinomycin analogs may function in part by generating reactive oxygen species, a mechanism that could involve interactions with cellular reductases like NADPH cytochrome P-450 reductase. nih.gov Exploring this potential for Actinomycin D, 2-deamino- could reveal non-canonical mechanisms of action independent of direct transcription inhibition.

Investigating Epigenetic Modifications Induced by Actinomycin d, 2-deamino-

The influence of anticancer agents on the epigenetic landscape is a rapidly growing field of study. frontiersin.orgscispace.comnih.govmdpi.com Epigenetic modifications, including DNA methylation and histone modifications, play a critical role in regulating gene expression and chromatin architecture. frontiersin.org The parent compound, Actinomycin D, has been shown to induce the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA damage and transcriptional stress. nih.gov This leads to the formation of γ-H2AX foci and the recruitment of DNA repair and signaling proteins.

A critical area for future research is to determine whether Actinomycin D, 2-deamino- also induces γ-H2AX formation and to characterize the specific histone modification patterns (acetylation, methylation, etc.) that arise following treatment. frontiersin.org Investigating how the removal of the 2-amino group affects the recruitment of chromatin-modifying enzymes would be particularly insightful. Techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) could be used to map the genome-wide changes in histone marks and the binding sites of epigenetic regulatory proteins in response to the compound. Understanding these epigenetic consequences is vital, as they could explain the differential gene expression patterns and cellular fates observed upon treatment.

Exploring Novel Resistance Mechanisms and Strategies to Overcome Them

Drug resistance is a major obstacle in cancer therapy. For many chemotherapeutic agents, including the parent Actinomycin D, resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux the drug from the cell. aacrjournals.orgnih.gov Studies on cell lines resistant to anthracyclines have shown cross-resistance to Actinomycin D, linked to decreased drug retention. nih.gov

It is imperative to investigate the specific mechanisms of resistance to Actinomycin D, 2-deamino-. While it is plausible that this analog is also a substrate for ABC transporters, its modified structure might alter its affinity for these pumps. Comparative studies using sensitive and resistant cell lines could elucidate whether altered drug efflux is the primary resistance mechanism. Furthermore, other potential resistance mechanisms, such as alterations in drug target expression (e.g., topoisomerase II levels) or enhanced DNA repair capacity, should be explored. acs.orgnih.gov

Identifying these resistance pathways will be crucial for designing strategies to overcome them. This could involve the co-administration of agents that inhibit ABC transporters or target the specific resistance mechanisms identified. researchgate.net

Advanced Structural Studies of Actinomycin d, 2-deamino- in Complex with Chromatin

While the interaction of Actinomycin D with naked DNA is well-characterized, its engagement with DNA in the context of chromatin is less understood. nih.gov In the cell nucleus, DNA is tightly packaged with histone proteins to form nucleosomes, the fundamental repeating units of chromatin. nih.gov This complex structure can influence drug accessibility and binding.

Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the high-resolution structure of Actinomycin D, 2-deamino- bound to nucleosomes. elifesciences.orgbiorxiv.orgrcsb.org Such studies would reveal how the drug intercalates into nucleosomal DNA and whether it induces conformational changes in the histone proteins or the DNA wrapping. Comparing these structures to those obtained with the parent Actinomycin D could explain differences in their biological activities. For example, does the absence of the 2-amino group alter the drug's ability to induce DNA distortions or affect its interaction with the histone tails? nih.govnih.gov These structural insights are fundamental to understanding its mechanism at the chromatin level.

Systems Biology Approaches to Map the Comprehensive Cellular Network Perturbations

To gain a holistic understanding of the cellular response to Actinomycin D, 2-deamino-, systems biology approaches are indispensable. Integrated analyses of the transcriptome and proteome can provide a comprehensive map of the cellular pathways and networks perturbed by the compound. frontiersin.orgmdpi.commdpi.comfrontiersin.org

Transcriptomic studies (e.g., RNA-Seq) can identify the full spectrum of genes whose expression is altered following treatment, moving beyond the simple assumption of global transcription inhibition. nih.gov This can reveal specific signaling pathways that are either activated or repressed. Complementary proteomic analyses can quantify changes in protein abundance, providing a more direct link to cellular function. nih.gov Comparing the transcriptomic and proteomic profiles induced by Actinomycin D, 2-deamino- with those of the parent compound will be essential to delineate their distinct effects. For example, one study on Actinomycin D identified numerous candidate p53-regulated genes, highlighting its impact on this critical tumor suppressor pathway. nih.gov Similar investigations with the 2-deamino analog are needed to understand its specific impact on cellular networks.

By integrating these multi-omics datasets, researchers can construct detailed models of the drug's mechanism of action, identify key nodes in the response network, and potentially discover novel biomarkers of sensitivity or resistance.

Q & A

Q. What is the molecular mechanism of Actinomycin D, 2-deamino-, and how does it differ from Actinomycin D in DNA binding?

Actinomycin D, 2-deamino- lacks the amino group present in the parent compound, which may alter its intercalation into DNA. Comparative studies using circular dichroism (CD) spectroscopy and X-ray crystallography can reveal structural differences in DNA binding. For example, equilibrium dialysis assays with radiolabeled derivatives can quantify binding constants .

Key Data :

PropertyActinomycin DActinomycin D, 2-Deamino-
Molecular FormulaC62H86N12O16C62H85N11O16
DNA Binding Affinity (Kd)1.2 nM3.8 nM (hypothetical)
Note: Hypothetical data based on structural analogs; experimental validation required.

Q. What safety protocols are essential for handling Actinomycin D, 2-deamino- in laboratory settings?

Due to its acute oral toxicity (LD50 = 7.2 mg/kg in rats) and potential mutagenicity, researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Emergency procedures for spills include neutralization with absorbent materials and immediate medical consultation for exposure .

Q. Which databases are most effective for retrieving peer-reviewed literature on Actinomycin D, 2-deamino-?

Prioritize PubMed, Web of Science, SciFinder, and Embase. Use search terms like "2-deamino Actinomycin D" AND "DNA intercalation" with Boolean operators. Filter results to systematic reviews or meta-analyses for high-level evidence .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the cytotoxicity of Actinomycin D, 2-deamino- across cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, hypoxia). Standardize assays using the MTT protocol with triplicate technical replicates. Perform dose-response curves (0.1–100 µM) and compare IC50 values using ANOVA to identify outliers. Cross-reference with published datasets in the NCI-60 cancer screen .

Q. What experimental design optimizes the study of Actinomycin D, 2-deamino-’s pharmacokinetics in vivo?

Use a crossover design in murine models with HPLC-MS/MS for plasma concentration analysis. Control variables include:

  • Independent : Dose (mg/kg), administration route (IV vs. oral).
  • Dependent : AUC, half-life, clearance. Include a washout period ≥5 half-lives to avoid carryover effects. Validate methods against FDA bioanalytical guidelines .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on Actinomycin D, 2-deamino-?

  • Feasible : Assess synthetic accessibility (e.g., deamination yield ≥80% via HPLC purity checks).
  • Novel : Investigate synergy with checkpoint inhibitors (e.g., anti-PD-1) in resistant tumors.
  • Ethical : Use organoid models before progressing to vertebrate studies. Example question: "Does 2-deamino Actinomycin D enhance immunogenic cell death in PD-L1-high melanoma organoids?" .

Q. What statistical methods are appropriate for analyzing dose-dependent transcriptional inhibition by Actinomycin D, 2-deamino-?

Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to model RNA polymerase II inhibition. Use the F-test to compare curve fits between wild-type and mutant cell lines. Report 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How should researchers address conflicting IARC classifications (Group 3) regarding carcinogenicity?

Conduct Ames tests with TA98 and TA100 strains ± metabolic activation (S9 fraction). Compare mutation rates to positive controls (e.g., benzo[a]pyrene). If negative, validate with in vivo micronucleus assays. Publish raw data in supplementary materials to facilitate meta-analyses .

Methodological Guidance

Designing a replication study for Actinomycin D, 2-deamino-’s antitumor efficacy :

  • Step 1 : Obtain raw data from original studies via correspondence or repositories like Zenodo.
  • Step 2 : Replicate cell viability assays using identical cell lines (e.g., HeLa, MCF-7) and passage numbers.
  • Step 3 : Apply equivalence testing (TOST) to confirm effect sizes within pre-defined bounds (e.g., ±15% difference) .

Systematic review protocol for off-target effects :

  • PICO(T) Framework :
  • Population : Cancer cell lines treated with Actinomycin D analogs.
  • Intervention : 2-deamino derivative.
  • Comparison : Parent compound.
  • Outcome : Mitochondrial toxicity (ATP assay).
  • Time : 24–72 hr exposure.
  • Risk of Bias : Use ROBINS-I tool for non-randomized studies .

Data Presentation Standards

  • Figures : Avoid overcrowding chemical structures in graphical abstracts; highlight mechanism over structural details .
  • Tables : Report mean ± SD with n ≥3. Use footnotes for abbreviations (e.g., AUC = area under the curve) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.